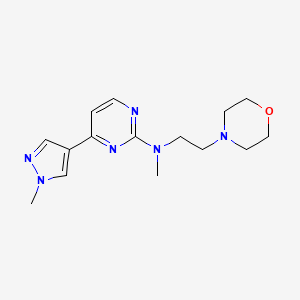
N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine
描述
N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MMV390048 and is known for its potential as an anti-malarial drug. In
作用机制
The mechanism of action of MMV390048 is not fully understood. However, it is believed to target the parasite's ability to synthesize heme, which is essential for the parasite's survival. MMV390048 has been shown to inhibit the growth of both drug-sensitive and drug-resistant strains of the malaria parasite.
Biochemical and Physiological Effects:
MMV390048 has been shown to have low toxicity in vitro and in vivo. It has also been shown to have a high selectivity index, meaning that it is effective against the malaria parasite while having minimal effects on human cells. MMV390048 has been shown to have a long half-life, which may make it an ideal candidate for a once-daily dosing regimen.
实验室实验的优点和局限性
One advantage of MMV390048 is its potential as an alternative to current anti-malarial drugs. Its low toxicity and high selectivity index make it an attractive candidate for further development. However, one limitation of MMV390048 is its relatively complex synthesis method, which may limit its scalability for large-scale production.
未来方向
There are several future directions for MMV390048 research. One direction is to further explore the mechanism of action of the compound to gain a better understanding of its anti-malarial properties. Another direction is to optimize the synthesis method to improve scalability for large-scale production. Additionally, further studies are needed to determine the efficacy of MMV390048 in animal models and clinical trials. Finally, MMV390048 may have potential as a treatment for other parasitic diseases, such as leishmaniasis and trypanosomiasis, and further research in these areas may be warranted.
Conclusion:
In conclusion, MMV390048 is a promising compound for the treatment of malaria. Its low toxicity, high selectivity index, and long half-life make it an attractive candidate for further development. While there are some limitations to its synthesis and scalability, future research directions may help to overcome these challenges and bring MMV390048 closer to clinical use.
科学研究应用
MMV390048 has been extensively studied for its potential as an anti-malarial drug. Malaria is a parasitic disease that affects millions of people worldwide, particularly in sub-Saharan Africa. The current treatments for malaria are becoming increasingly ineffective due to the emergence of drug-resistant strains of the parasite. MMV390048 has shown promise as a potential alternative to current anti-malarial drugs.
属性
IUPAC Name |
N-methyl-4-(1-methylpyrazol-4-yl)-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-19(5-6-21-7-9-22-10-8-21)15-16-4-3-14(18-15)13-11-17-20(2)12-13/h3-4,11-12H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQVAGKVBJVEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NC=C2)N(C)CCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



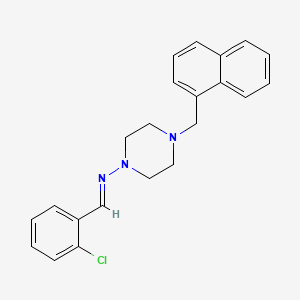
![3-[(4-ethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3889962.png)
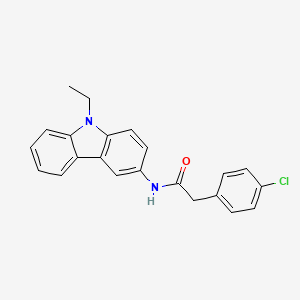
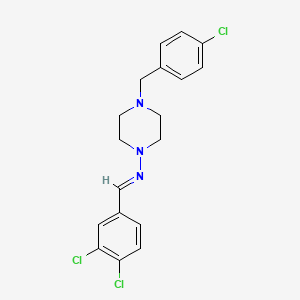
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3889981.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]acrylonitrile](/img/structure/B3889992.png)

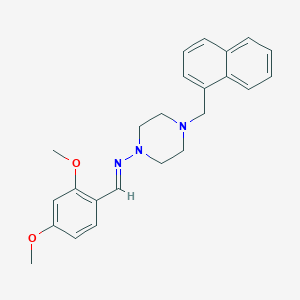
![N-methyl-N-[4-(methylsulfonyl)benzyl]-1-pyridin-2-ylethanamine](/img/structure/B3890007.png)
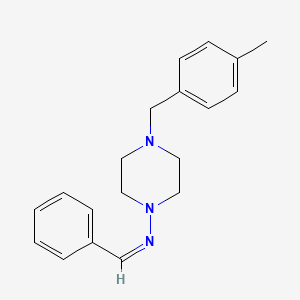
![N-cyclooctyl-2-{methyl[(3-pyridin-4-ylisoxazol-5-yl)methyl]amino}acetamide](/img/structure/B3890017.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3890023.png)

![N'-{[(4-chlorophenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B3890055.png)